ethyl 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate
Description
This compound (IUPAC name: (E)-Ethyl 4-(2-(3-methyl-5-oxo-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate) is a benzoate ester derivative featuring a pyrazole-thiazole core. Its molecular formula is C22H19N5O3S (monoisotopic mass: 433.120860 Da) . Key structural features include:
- A 3-methyl-5-oxo-pyrazole ring fused to a 4-(4-methylphenyl)-thiazole moiety.
- An (E)-configured hydrazinyl linkage bridging the pyrazole and benzoate groups.
- A 4-methylphenyl substituent on the thiazole, enhancing hydrophobic interactions.
Properties
Molecular Formula |
C23H21N5O3S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H21N5O3S/c1-4-31-22(30)17-9-11-18(12-10-17)25-26-20-15(3)27-28(21(20)29)23-24-19(13-32-23)16-7-5-14(2)6-8-16/h5-13,27H,4H2,1-3H3 |
InChI Key |
MFXHERYOACUHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ETHYL 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 4-[(2E)-2-(5-Oxo-1,3-Diphenyl-1,5-Dihydro-4H-Pyrazol-4-ylidene)Hydrazinyl]Benzoate
- Molecular Formula : C24H20N4O3 .
- Key Differences :
- Replaces the thiazole ring with a diphenyl-substituted pyrazole .
- Lacks sulfur, reducing molecular polarity.
- Higher molar mass (412.44 Da vs. 433.49 Da) but lower heteroatom diversity.
- Implications : The absence of sulfur may decrease interactions with sulfur-binding enzymes or receptors. The diphenyl groups could enhance π-π stacking but reduce solubility .
Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Carbonyl}Hydrazono)Methyl]Benzoate
Hydrazone Derivatives of 4-[4-Formyl-3-(2-Oxochromen-3-yl)Pyrazol-1-yl]Benzoic Acid
- Example: 4-[(2E)-2-[[1-(4-Carboxyphenyl)-3-(2-Oxochromen-3-yl)Pyrazol-4-yl]Methylene]Hydrazino]Benzoic Acid .
- Key Differences :
- Incorporates a coumarin (2-oxochromen) moiety instead of thiazole.
- Replaces the ester with a carboxylic acid group .
- Implications : The coumarin group introduces fluorescence properties, useful in imaging studies. The carboxylic acid enhances hydrophilicity, favoring aqueous environments .
(E)-1-(4-Methoxyphenyl)-5-Methyl-4-(1-Phenyl-4-((2-(2,4,6-Trichlorophenyl)Hydrazineylidene)Methyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole
- Molecular Formula : C26H20Cl3N7O .
- Key Differences :
- Features a triazole ring and trichlorophenyl hydrazineylidene group.
- Includes a methoxyphenyl substituent.
Structural and Computational Comparison
Molecular Similarity Metrics
Key Structural Parameters
Research Implications
- Drug Design : The thiazole and E-hydrazinyl groups in the target compound may optimize interactions with cysteine-rich or metal-binding domains.
- SAR Studies : Substitution at the thiazole’s 4-position (e.g., methylphenyl) could be modified to tune hydrophobicity .
- Computational Tools : Tools like Multiwfn and ORTEP-3 aid in electron density analysis and crystallographic visualization .
Biological Activity
Ethyl 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that incorporate various functional groups. The compound features a thiazole ring, a pyrazole moiety, and an ethyl benzoate structure, contributing to its diverse chemical behavior.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity through interaction with biological targets. |
| Pyrazole Moiety | Known for anti-inflammatory and anticancer properties. |
| Ethyl Benzoate | Enhances solubility and bioavailability. |
Anticancer Potential
Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative tested .
Case Study: Cytotoxicity Evaluation
A comparative analysis of related pyrazole derivatives demonstrated that modifications in substituents significantly influence their anticancer activity. The following table summarizes the IC50 values of selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 |
| Pyrazole Derivative B | A549 | 0.95 |
| Ethyl 4-(substituted) | NCI-H460 | 12.50 |
Enzyme Inhibition
This compound may also exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, compounds structurally similar to this one have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology .
Enzyme Inhibition Results
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Ethyl Derivative X | 0.20 |
| Butyrylcholinesterase | Ethyl Derivative Y | 0.10 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, leading to altered cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
